Chemical Properties and Applications of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol: A Technical Guide
Chemical Properties and Applications of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol: A Technical Guide
Executive Summary
In contemporary medicinal chemistry, the pyrazole nucleus represents a privileged scaffold, frequently deployed as a core pharmacophore in the development of anti-inflammatory, antimicrobial, and antineoplastic agents[1, 2]. Among its highly functionalized derivatives, 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol (CAS: 1007504-31-5) stands out as a versatile, stereocenter-containing building block.
This whitepaper provides an in-depth technical analysis of the structural, physicochemical, and synthetic properties of this compound. By examining the causality behind its chemical behavior and detailing self-validating experimental protocols, this guide equips researchers with the authoritative insights required to leverage this molecule in complex drug discovery pipelines.
Structural & Physicochemical Profiling
The molecular architecture of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol is defined by a 1,3,4-trisubstituted pyrazole ring. Each substituent serves a distinct mechanistic purpose:
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N1-Propyl Group: Increases the lipophilicity (LogP) of the molecule, tuning its membrane permeability and facilitating blood-brain barrier (BBB) penetration compared to its N-methyl or unsubstituted counterparts.
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C3-Methyl Group: Provides steric bulk that dictates the rotational conformation of the adjacent C4 substituent, often locking the molecule into a favorable binding pose for target enzymes.
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C4-Ethanol Moiety: Features a secondary alcohol that acts as a critical hydrogen bond donor/acceptor. It also introduces a chiral center, offering a synthetic handle for stereoselective modifications.
Quantitative Physicochemical Data
The following table summarizes the core quantitative parameters of the compound, essential for pharmacokinetic modeling and synthetic planning [1].
| Property | Value | Clinical / Synthetic Significance |
| CAS Registry Number | 1007504-31-5 | Unique identifier for procurement and database querying. |
| Molecular Formula | C₉H₁₆N₂O | Defines elemental composition and mass spectrometry targets. |
| Molecular Weight | 168.24 g/mol | Low MW ensures high ligand efficiency (LE) in drug design. |
| SMILES String | CCCN1C=C(C(C)O)C(C)=N1 | Utilized for in silico docking and cheminformatics. |
| H-Bond Donors | 1 (-OH) | Facilitates interaction with polar residues in enzyme active sites. |
| H-Bond Acceptors | 2 (N, O) | Enhances aqueous solubility and target binding affinity. |
Synthetic Pathways & Mechanistic Logic
The synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol typically proceeds via the nucleophilic addition of a Grignard reagent to a precisely functionalized pyrazole-4-carbaldehyde precursor.
Synthetic workflow for 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol via Grignard addition.
Protocol 1: Grignard Addition Synthesis
This protocol details the final transformation from the aldehyde to the secondary alcohol.
Step 1: Preparation and Environmental Control
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Action: Flame-dry a 250 mL round-bottom flask under a continuous flow of inert N₂ gas. Add 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration. Cool the mixture to 0 °C in an ice bath.
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Causality: Grignard reagents are highly sensitive to moisture. Even trace amounts of water will prematurely quench the methylmagnesium bromide into methane gas, drastically reducing the reaction yield.
Step 2: Nucleophilic Addition
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Action: Dropwise addition of Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 eq) over a 15-minute period.
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Causality: The nucleophilic attack of the methyl carbanion on the electrophilic carbonyl carbon is highly exothermic. Slow addition controls the thermal runaway, preventing the degradation of the pyrazole core and minimizing side reactions like enolization.
Step 3: Self-Validating Quench and Extraction
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Action: After stirring for 2 hours at room temperature, cool the reaction back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).
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Causality: NH₄Cl provides mild, buffered protonation of the resulting alkoxide intermediate. Using a strong acid (like HCl) could cause the acid-catalyzed dehydration of the newly formed secondary alcohol into an unwanted vinyl pyrazole derivative.
Analytical Validation Protocol
To ensure scientific integrity, the synthesized compound must be subjected to a self-validating analytical workflow.
Step 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
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Method: Run the sample on a C18 reverse-phase column using a gradient of H₂O/Acetonitrile containing 0.1% Formic Acid.
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Validation: The presence of the target compound is confirmed by an [M+H]⁺ peak at m/z 169.2. The 0.1% formic acid ensures optimal ionization of the pyrazole nitrogen in positive electrospray ionization (ESI+) mode.
Step 2: ¹H NMR Spectroscopy (400 MHz, CDCl₃)
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Method: Dissolve 5 mg of the purified product in deuterated chloroform.
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Validation: The structural integrity is self-validated by the disappearance of the aldehyde proton signal (typically a sharp singlet at ~9.8 ppm) and the emergence of two critical diagnostic peaks:
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A multiplet at ~4.8 ppm , corresponding to the methine proton (-CH (OH)-).
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A doublet at ~1.5 ppm , corresponding to the newly introduced methyl group (-CH(OH)CH₃ ).
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The aromatic C5-H proton of the pyrazole ring will appear as a distinct singlet around 7.3 ppm .
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Applications in Drug Discovery
Pyrazole derivatives are widely recognized for their ability to act as bioisosteres for various aromatic rings while offering superior hydrogen-bonding capabilities [3]. 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol is specifically utilized as a precursor to synthesize targeted kinase inhibitors and cyclooxygenase (COX) modulators.
Pharmacological signaling modulation by pyrazole-4-ethanol derivatives in target enzymes.
Mechanistic Role in Target Binding
When incorporated into a larger drug molecule, the secondary alcohol of the 4-ethanol moiety can be oxidized to a ketone to act as a rigid hydrogen bond acceptor, or retained as an alcohol to serve as a donor to the peptide backbone of an enzyme's hinge region. Furthermore, the N-propyl chain is frequently exploited to occupy deep, hydrophobic selectivity pockets within kinase domains, enhancing both the affinity and the specificity of the resulting therapeutic agent [2, 3].
